molecular formula C5H10O4 B1352480 (S)-methyl 3,4-dihydroxybutanoate CAS No. 90414-36-1

(S)-methyl 3,4-dihydroxybutanoate

Cat. No.: B1352480
CAS No.: 90414-36-1
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-BYPYZUCNSA-N
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Description

(S)-methyl 3,4-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-methyl 3,4-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3,4-dihydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.

    Reduction: Formation of (S)-methyl 3,4-dihydroxybutanol.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

(S)-methyl 3,4-dihydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which (S)-methyl 3,4-dihydroxybutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 3,4-dihydroxybutanoate: The enantiomer of (S)-methyl 3,4-dihydroxybutanoate, with similar chemical properties but different biological activities.

    (S)-ethyl 3,4-dihydroxybutanoate: An ethyl ester analog with slightly different physical and chemical properties.

    3,4-dihydroxybutanoic acid: The parent acid form, which lacks the ester group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. These features make it a valuable compound in asymmetric synthesis and various research applications.

Properties

IUPAC Name

methyl (3S)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWOJWPEXHLOQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415997
Record name (S)-methyl 3,4-dihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90414-36-1
Record name (S)-methyl 3,4-dihydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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